molecular formula C17H11N3OS2 B4747981 2-[(2-cyanophenyl)thio]-N-1,3-thiazol-2-ylbenzamide

2-[(2-cyanophenyl)thio]-N-1,3-thiazol-2-ylbenzamide

Cat. No. B4747981
M. Wt: 337.4 g/mol
InChI Key: ANHTYDAZUKCFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-cyanophenyl)thio]-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it a promising candidate for use in different research studies.

Mechanism of Action

The mechanism of action of 2-[(2-cyanophenyl)thio]-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of cellular pathways, which can result in the suppression of inflammation, cancer cell growth, and bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-cyanophenyl)thio]-N-1,3-thiazol-2-ylbenzamide have been studied extensively. This compound has been shown to have anti-inflammatory effects by inhibiting the production of certain inflammatory cytokines. It has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 2-[(2-cyanophenyl)thio]-N-1,3-thiazol-2-ylbenzamide has been shown to have anti-bacterial effects by inhibiting the growth of certain bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-cyanophenyl)thio]-N-1,3-thiazol-2-ylbenzamide in lab experiments is its unique properties. This compound has been shown to have multiple biological activities, which make it a promising candidate for use in various research studies. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are several future directions for the research on 2-[(2-cyanophenyl)thio]-N-1,3-thiazol-2-ylbenzamide. One potential direction is to further study its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another direction is to investigate its anti-cancer properties and its potential use in the development of new cancer therapies. Additionally, future research could focus on the development of new derivatives of this compound with improved properties and reduced toxicity.
Conclusion:
In conclusion, 2-[(2-cyanophenyl)thio]-N-1,3-thiazol-2-ylbenzamide is a promising compound with unique properties that make it a valuable candidate for use in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a potential candidate for the development of new drugs for the treatment of various diseases. However, caution must be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Scientific Research Applications

2-[(2-cyanophenyl)thio]-N-1,3-thiazol-2-ylbenzamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS2/c18-11-12-5-1-3-7-14(12)23-15-8-4-2-6-13(15)16(21)20-17-19-9-10-22-17/h1-10H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHTYDAZUKCFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-cyanophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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